Sodium phenazine-1,6-bis(olate)
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Overview
Description
Sodium phenazine-1,6-bis(olate) is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including sodium phenazine-1,6-bis(olate), typically involves the condensation of 1,2-diaminobenzenes with appropriate reagents. One common method is the oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or potassium permanganate.
Industrial Production Methods: Industrial production of phenazine derivatives can involve microbial fermentation processes. For instance, Pseudomonas aeruginosa is known to produce phenazine compounds during its growth . The extraction and purification of these compounds from microbial cultures can be achieved through techniques like thin-layer chromatography and column chromatography .
Chemical Reactions Analysis
Types of Reactions: Sodium phenazine-1,6-bis(olate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,6-dicarboxylic acid.
Reduction: Reduction reactions can yield different phenazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include phenazine-1,6-dicarboxylic acid and other substituted phenazine derivatives .
Scientific Research Applications
Sodium phenazine-1,6-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in various chemical reactions and as a catalyst in organic synthesis.
Biology: It exhibits antimicrobial properties and is used in studies related to bacterial infections.
Medicine: Its antitumor properties make it a candidate for cancer research.
Industry: It is used in the development of dyes and pigments due to its stable redox properties.
Mechanism of Action
The mechanism of action of sodium phenazine-1,6-bis(olate) involves its redox activity. It can generate reactive oxygen species (ROS) that interfere with cellular respiration chains, leading to cell death in microbial organisms . In cancer cells, it can induce apoptosis by inhibiting DNA synthesis and causing cell cycle arrest .
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Pyocyanin
Uniqueness: Sodium phenazine-1,6-bis(olate) is unique due to its dual redox-active sites, which enhance its ability to participate in redox reactions. This makes it more effective in generating ROS compared to other phenazine derivatives .
Properties
Molecular Formula |
C12H6N2Na2O2 |
---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
disodium;phenazine-1,6-diolate |
InChI |
InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2 |
InChI Key |
KJORTKGSMZXZJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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